molecular formula C22H25FN4O2S B2471440 2-({4-[(4-fluorophenyl)amino]quinazolin-2-yl}sulfanyl)-N-(3-methoxypropyl)butanamide CAS No. 422533-80-0

2-({4-[(4-fluorophenyl)amino]quinazolin-2-yl}sulfanyl)-N-(3-methoxypropyl)butanamide

Cat. No.: B2471440
CAS No.: 422533-80-0
M. Wt: 428.53
InChI Key: JXTAWCXSQYJVMR-UHFFFAOYSA-N
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Description

2-({4-[(4-fluorophenyl)amino]quinazolin-2-yl}sulfanyl)-N-(3-methoxypropyl)butanamide is a complex organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({4-[(4-fluorophenyl)amino]quinazolin-2-yl}sulfanyl)-N-(3-methoxypropyl)butanamide typically involves multiple steps, starting with the preparation of the quinazoline core. The quinazoline core can be synthesized through various methods, including the cyclization of anthranilic acid derivatives with formamide or through the condensation of 2-aminobenzamide with aldehydes

The sulfanyl group is introduced via thiolation reactions, where a suitable thiol reagent reacts with the quinazoline intermediate. The final step involves the coupling of the quinazoline-thiol intermediate with N-(3-methoxypropyl)butanamide under appropriate conditions, such as the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in an organic solvent .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents to streamline the process .

Chemical Reactions Analysis

Types of Reactions

2-({4-[(4-fluorophenyl)amino]quinazolin-2-yl}sulfanyl)-N-(3-methoxypropyl)butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution of the fluorine atom can result in various substituted phenyl derivatives .

Scientific Research Applications

2-({4-[(4-fluorophenyl)amino]quinazolin-2-yl}sulfanyl)-N-(3-methoxypropyl)butanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its antitumor, antimicrobial, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 2-({4-[(4-fluorophenyl)amino]quinazolin-2-yl}sulfanyl)-N-(3-methoxypropyl)butanamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Properties

IUPAC Name

2-[4-(4-fluoroanilino)quinazolin-2-yl]sulfanyl-N-(3-methoxypropyl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25FN4O2S/c1-3-19(21(28)24-13-6-14-29-2)30-22-26-18-8-5-4-7-17(18)20(27-22)25-16-11-9-15(23)10-12-16/h4-5,7-12,19H,3,6,13-14H2,1-2H3,(H,24,28)(H,25,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXTAWCXSQYJVMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NCCCOC)SC1=NC2=CC=CC=C2C(=N1)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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